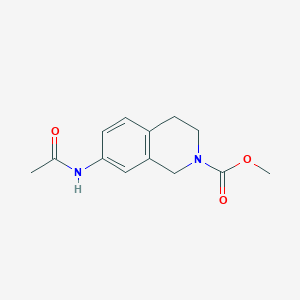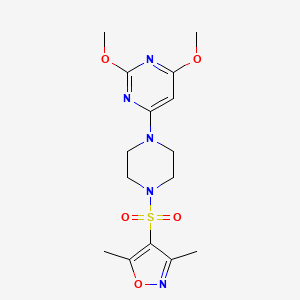
4-(Difluoromethyl)-1-methoxycyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-1-methoxycyclohexane-1-carboxylic acid is an organic compound characterized by the presence of a difluoromethyl group, a methoxy group, and a carboxylic acid group attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the metal-mediated stepwise difluoromethylation, where difluoromethylation reagents are used to introduce the CF2H group onto the cyclohexane ring . The reaction conditions often involve the use of metal catalysts and specific reagents to achieve the desired transformation.
Industrial Production Methods
Industrial production of this compound may involve scalable difluoromethylation processes that utilize efficient and cost-effective reagents. The use of novel non-ozone depleting difluorocarbene reagents has streamlined access to such molecules, making the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethyl)-1-methoxycyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-1-methoxycyclohexane-1-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism by which 4-(Difluoromethyl)-1-methoxycyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s lipophilicity and hydrogen-bonding capabilities, affecting its interactions with biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Difluoromethyl phenyl sulfide: This compound is more lipophilic than thiophenol and has different hydrogen-bonding properties.
Trifluoromethyl compounds: These compounds, such as trifluoromethyl phenyl sulfide, have different physical and chemical properties compared to difluoromethyl analogs.
Uniqueness
4-(Difluoromethyl)-1-methoxycyclohexane-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the difluoromethyl and methoxy groups on the cyclohexane ring makes it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
4-(difluoromethyl)-1-methoxycyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O3/c1-14-9(8(12)13)4-2-6(3-5-9)7(10)11/h6-7H,2-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUGVYQCTHQISB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC(CC1)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2873611.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2873613.png)
![ethyl 4-{[(3-chlorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2873614.png)







![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2873628.png)
![Methyl 6-isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2873629.png)

